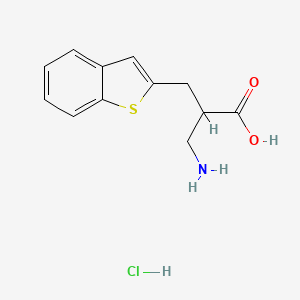

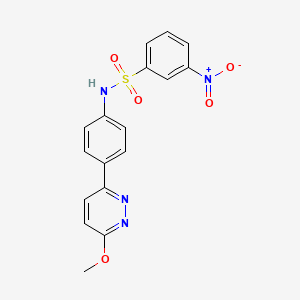

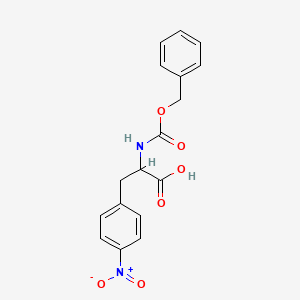

2-(Aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid;hydrochloride, also known as ABP or ABP-688, is a selective agonist of the metabotropic glutamate receptor 4 (mGluR4). It is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Carcinogenicity Evaluation

2-(Aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid; hydrochloride and its analogues have been synthesized and evaluated for their potential carcinogenicity. Thiophene analogues of known carcinogens were assessed in vitro, indicating potential carcinogenicity. However, their chemical and biological behavior casts doubt on their ability to elicit tumors in vivo. This research emphasizes the importance of establishing the reliability of in vitro predictions of carcinogenicity for structurally new compounds (Ashby et al., 1978).

Synthetic Pathways and Spectroscopic Properties

The compound has been involved in studies focusing on the synthetic routes and spectroscopic properties of novel organic compounds. The reaction of chloral with substituted anilines, resulting in the formation of respective 2,2,2-trichloroethylidene anilines and subsequent treatment with thioglycolic acid, produces substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This route provides insights into the conformation of the products through high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).

Environmental Impact of Analogues

Studies have also assessed the environmental impact of similar chemical structures. For instance, parabens, which are structurally related compounds, are known as emerging contaminants. Their occurrence, fate, and behavior in aquatic environments were reviewed, including their biodegradability, ubiquity in surface water and sediments, and potential as weak endocrine disrupter chemicals. This research provides a comprehensive understanding of the environmental implications of such compounds (Haman et al., 2015).

Antitumor Efficacy in Cancer Models

A compound structurally similar to 2-(Aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid; hydrochloride, FTY720, has been reviewed for its antitumor efficacy in several cancer models. It highlights the compound's potential mechanisms and molecular targets, offering valuable insights for future research in this area (Zhang et al., 2013).

properties

IUPAC Name |

2-(aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S.ClH/c13-7-9(12(14)15)6-10-5-8-3-1-2-4-11(8)16-10;/h1-5,9H,6-7,13H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRARUJVOFJONB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-3-(1-benzothiophen-2-yl)propanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412890.png)

![1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412891.png)

![N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide](/img/structure/B2412894.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2412896.png)